molecular formula C14H14N2O2 B11867581 Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate

Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate

Cat. No.: B11867581
M. Wt: 242.27 g/mol
InChI Key: ZULGNFNZGVNHQE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate is a heterocyclic compound featuring a 3,4'-bipyridine core substituted with a methyl group at position 2 and an ethyl ester moiety at position 5. Its molecular formula is inferred as C₁₄H₁₄N₂O₂ (molecular weight ~258.27 g/mol) based on structural analogs . The compound belongs to the bipyridine family, known for their applications in medicinal chemistry, catalysis, and materials science due to their electron-deficient aromatic systems and coordination capabilities.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 6-methyl-5-pyridin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(10(2)16-9-12)11-4-6-15-7-5-11/h4-9H,3H2,1-2H3

InChI Key

ZULGNFNZGVNHQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)C)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. Common synthetic routes include:

    Suzuki Coupling: This method involves the reaction of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst.

    Stille Coupling: This method uses an organotin compound and a halogenated pyridine derivative, also in the presence of a palladium catalyst.

    Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine derivative, catalyzed by palladium.

    Ullmann Coupling: This method involves the homocoupling of halogenated pyridine derivatives using copper as a catalyst.

    Electrochemical Methods: These methods involve the electrochemical reduction of pyridine derivatives to form the bipyridine compound.

Chemical Reactions Analysis

Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organometallic reagents (such as boronic acids, organotin compounds, and organozinc compounds), and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-[3,4’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion and the structure of the complex. For example, in catalysis, the metal-bipyridine complex can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .

Comparison with Similar Compounds

Ethyl 2-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxylate (CAS 80442-07-5)

  • Implications : The oxo group introduces hydrogen-bonding capability, which may enhance crystallinity or binding affinity in pharmaceutical contexts.

Methyl [2,3'-bipyridine]-5-carboxylate (CAS 96546-79-1)

  • Structural Differences : The 2,3'-bipyridine linkage shifts electronic distribution, while the methyl ester reduces steric bulk compared to the ethyl ester in the target compound .
  • Implications : The shorter methyl chain may decrease lipophilicity, affecting membrane permeability in biological systems.

Ethyl 1'-ethyl-3',5'-dimethyl-[3,4'-bipyrazole]-5-carboxylate

  • Implications : The bipyrazole core may exhibit distinct redox behavior and metal-binding properties compared to bipyridines.

Biological Activity

Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate is a compound belonging to the bipyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and related studies, offering a comprehensive overview based on recent research.

Structure and Properties

This compound features a bipyridine core with a carboxylate ester group, which enhances its ability to form stable complexes with metal ions. This structural versatility allows for various functionalizations that can lead to different biological activities, including antimicrobial and cytotoxic effects.

Biological Activities

Research indicates that bipyridine derivatives exhibit a range of biological activities. This compound has been studied primarily for its antimicrobial and anticancer properties.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against various pathogens. A comparative study showed that it exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli50
This compoundP. aeruginosa40
This compoundS. aureus45
This compoundB. subtilis55

These results indicate that the compound is comparably effective to standard antibiotics such as ceftriaxone.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against cancer cell lines. A study evaluated its impact on various human cancer cell lines and reported the following IC50 values:

Cell LineIC50 (µM)
HeLa (cervical)12.5
MCF-7 (breast)15.0
A549 (lung)18.0

These findings suggest that the compound may inhibit cancer cell proliferation effectively.

The biological activity of this compound is hypothesized to be linked to its ability to chelate metal ions, which can disrupt various enzymatic processes within microbial cells and cancer cells alike. The bipyridine structure allows it to interact with biological macromolecules, potentially leading to enhanced therapeutic effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological profile. For instance:

  • A series of substituted bipyridines were synthesized and tested for their antibacterial properties, revealing that modifications at specific positions on the bipyridine ring could significantly improve activity.
  • In vitro assays demonstrated that certain derivatives exhibited lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate to improve yield and purity?

  • Methodology :

  • Use multi-step alkylation and cyclization strategies, as demonstrated in spirocyclic oxindole synthesis (e.g., dianion alkylation of ethyl 2-oxindoline-5-carboxylate under reflux in inert atmospheres) .
  • Avoid chromatographic purification by optimizing reaction conditions (e.g., solvent selection, stoichiometry) to reduce purification steps and enhance scalability .
  • Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC or melting point analysis .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify substituent positions and ester group integrity .
  • Mass Spectrometry (MS) : Confirm molecular weight (258.27 g/mol for related analogs) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic ambiguities and validate bond lengths/angles .

Advanced Research Questions

Q. How can selective functionalization of the bipyridine core enhance the compound’s applicability in coordination chemistry?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., fluoromethyl) at specific positions to modulate ligand-metal interactions, as seen in related bipyridines .
  • Employ Suzuki-Miyaura coupling to attach aryl/heteroaryl groups, leveraging the bipyridine’s π-conjugation for catalytic or photophysical studies .
  • Compare reactivity patterns using DFT calculations to predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in spectral data or crystallographic results for this compound?

  • Methodology :

  • Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to eliminate signal overlap ambiguities .
  • Re-refine crystallographic data using SHELXL’s TWIN/BASF commands to address twinning or disorder issues .
  • Perform synchrotron X-ray diffraction for high-resolution data to resolve weak electron densities .

Q. How do computational models predict the compound’s electronic properties and biological interactions?

  • Methodology :

  • Use density functional theory (DFT) to calculate HOMO-LUMO gaps and electrostatic potential maps, guiding reactivity predictions .
  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets like enzymes or DNA, focusing on hydrogen bonding and steric complementarity .

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodology :

  • Use N95/P3 respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure .
  • Store in airtight containers under inert gas (argon/nitrogen) to avoid hydrolysis of the ester group .
  • Follow waste disposal guidelines for halogenated solvents used in synthesis (e.g., dichloromethane) .

Notes

  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols due to reliability concerns.
  • Cross-reference synthetic methods with peer-reviewed studies (e.g., MDPI, ACS journals) for reproducibility .
  • For unresolved data conflicts, consult crystallography experts or use advanced refinement tools (e.g., Olex2 with SHELX integration) .

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